
Capraminopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(decylamino)propanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a decyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(decylamino)propanoic acid typically involves the reaction of decylamine with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Reaction with Acrylonitrile: Decylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 60-80°C.
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using an acid such as hydrochloric acid or sulfuric acid. The hydrolysis is typically performed at a temperature of around 100-120°C.
Industrial Production Methods
In industrial settings, the production of 3-(decylamino)propanoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(decylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
3-(decylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 3-(decylamino)propanoic acid involves its interaction with lipid bilayers and proteins. The decyl group provides hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with polar molecules. This dual functionality allows the compound to act as an effective surfactant, disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(octylamino)propanoic acid: Similar structure but with an octyl group instead of a decyl group.
3-(dodecylamino)propanoic acid: Similar structure but with a dodecyl group instead of a decyl group.
3-(hexylamino)propanoic acid: Similar structure but with a hexyl group instead of a decyl group.
Uniqueness
3-(decylamino)propanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
27373-56-4 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
3-(decylamino)propanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
Clé InChI |
CQNPUURJIXLXGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


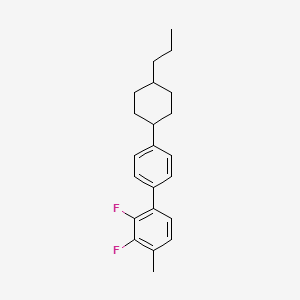

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
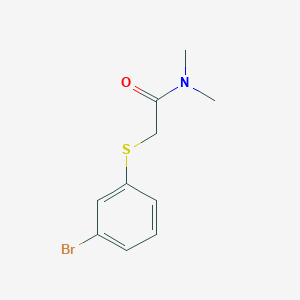


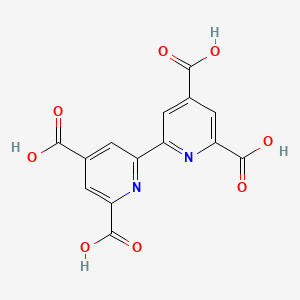

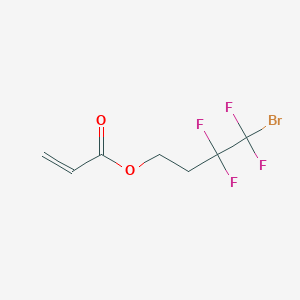
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
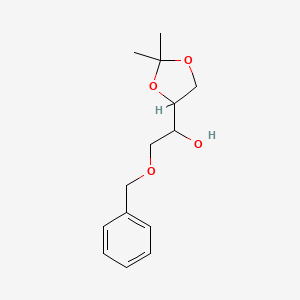
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
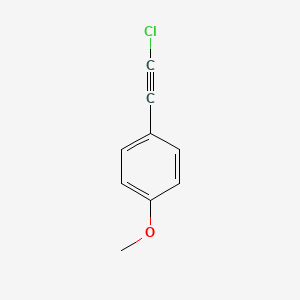
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
